Azetidin-1-yl(4-iodo-3-methoxyphenyl)methanone
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Overview
Description
Azetidin-1-yl(4-iodo-3-methoxyphenyl)methanone is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
Industrial production of azetidin-1-yl(4-iodo-3-methoxyphenyl)methanone may involve large-scale synthesis using similar aza-Michael addition reactions. The scalability of these reactions allows for efficient production of the compound, which can then be purified and used in various applications.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(4-iodo-3-methoxyphenyl)methanone undergoes several types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear or branched amines.
Scientific Research Applications
Azetidin-1-yl(4-iodo-3-methoxyphenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of azetidin-1-yl(4-iodo-3-methoxyphenyl)methanone is primarily driven by its ability to undergo various chemical reactions due to the ring strain and the presence of reactive substituents. The compound can interact with molecular targets through nucleophilic or electrophilic addition, leading to the formation of stable complexes or reaction products . These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different chemical properties.
Uniqueness
Azetidin-1-yl(4-iodo-3-methoxyphenyl)methanone is unique due to the combination of the azetidine ring with the iodo and methoxy substituents.
Properties
IUPAC Name |
azetidin-1-yl-(4-iodo-3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c1-15-10-7-8(3-4-9(10)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLNYVNODLBQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N2CCC2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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